Cyclohexylthiourea
Overview
Description
Cyclohexylthiourea is a chemical compound with the linear formula C7H14N2S1. It has a molecular weight of 158.2671. It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals1.
Synthesis Analysis
The synthesis of Cyclohexylthiourea is not explicitly mentioned in the search results. However, it is available for purchase from chemical suppliers2.Molecular Structure Analysis
The molecular structure of Cyclohexylthiourea consists of a cyclohexyl group attached to a thiourea group3. A study has reported the crystal structure of a compound containing a cyclohexylthiourea group4.
Chemical Reactions Analysis
Specific chemical reactions involving Cyclohexylthiourea are not detailed in the search results. However, a study has reported the use of a thiourea derivative in the ring-opening polymerization of phosphate esters5.Physical And Chemical Properties Analysis
Cyclohexylthiourea is a solid at room temperature7. It has a melting point of 164-165 degrees Celsius7. The purity of the compound is reported to be 95%7.Scientific Research Applications
Enzyme Inhibition
- Field : Biochemistry
- Application : Cyclohexylthiourea derivatives have been tested for their anti-cholinesterase activity against acetylcholinesterase and butyrylcholinesterase .
- Method : The compounds were obtained in the laboratory under aerobic conditions. They were then tested for their inhibitory activity against the enzymes .
- Results : One of the compounds exhibited better enzyme inhibition with IC50 values of 50, and 60 µg/mL against acetylcholinesterase and butyrylcholinesterase respectively .
Mercury Sensing
- Field : Analytical Chemistry
- Application : Cyclohexylthiourea derivatives have been investigated for their potential as sensing probes for the determination of mercury using spectrofluorimetric technique .
- Method : The compounds were synthesized and their fluorescence properties were studied in the presence of mercury .
- Results : One of the compounds showed moderate sensitivity during fluorescence studies .
Ring-Opening Polymerization
- Field : Polymer Chemistry
- Application : Cyclohexylthiourea has been used in the ring-opening polymerization (ROP) of phosphate esters . This process is important for the synthesis of biodegradable polymers, which have potential applications in clinical and therapeutic fields .
- Method : The ROP of 2-isobutoxy-2-oxo-1,3,2-dioxaphospholane (iBP) was catalyzed by 1,8-diazabicyclo [5.4.0]undec-7-ene (DBU) or the combination of DBU/thiourea .
- Results : The DBU/TU/BnOH cooperatively catalyzed ROP of iBP is more thermodynamically and kinetically favorable than that catalyzed by the two-component DBU/BnOH .
Oxygen Atom Transfer Reagent
- Field : Organic Chemistry
- Application : Cyclohexylthiourea has been used as an oxygen atom transfer (OAT) reagent . This process is important for organic and organometallic transformations .
- Method : An iodoaryl group is installed pendant to the cyclic monomer for post-polymerization modification into an iodosylaryl oxygen atom transfer reagent .
- Results : A test reaction to triphenylphosphine demonstrates the ability of the polymer to engage in an oxygen atom transfer reaction with a substrate .
Fluorescent Detectors
- Field : Analytical Chemistry
- Application : Thiourea derivatives, including Cyclohexylthiourea, are used as fluorescent detectors for heavy metal ions including Hg2+ and various anions in aqueous media .
- Method : The compounds are synthesized and their fluorescence properties are studied in the presence of heavy metal ions and various anions .
- Results : The compounds have shown the ability to detect both anions and cations, making them versatile detectors .
Biodegradable Polymers
- Field : Polymer Chemistry
- Application : Cyclohexylthiourea has been used in the development of biodegradable polymers. These polymers are desirable to mitigate the environmental impact of plastic waste .
- Method : The monomers for the polycarbonate backbone are sourced from the biodegradable 2,2-bis (hydroxymethyl) propionic acid molecule, and an iodoaryl group is installed pendant to the cyclic monomer for post-polymerization modification .
- Results : The development of these biodegradable polymer backbones is of great interest due to the long lifetimes of many traditional polymer products and the alarming rate at which these non-biodegradable materials are being added to the environment .
Safety And Hazards
Cyclohexylthiourea is harmful if swallowed and causes skin and eye irritation7. Precautionary measures include not eating, drinking, or smoking when using this product and washing skin thoroughly after handling7.
Future Directions
Cyclohexylthiourea and its derivatives have potential applications in various fields. For example, they have been used in the synthesis of thermoresponsive copolycarbonates8, and in the ring-opening polymerization of phosphate esters5. Further research could explore these and other potential applications.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date.
properties
IUPAC Name |
cyclohexylthiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2S/c8-7(10)9-6-4-2-1-3-5-6/h6H,1-5H2,(H3,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEHHPPLIOFGSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30198585 | |
Record name | Thiourea, cyclohexyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30198585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexylthiourea | |
CAS RN |
5055-72-1 | |
Record name | N-Cyclohexylthiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5055-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexylthiourea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005055721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexylthiourea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34636 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thiourea, cyclohexyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30198585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-cyclohexylthiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOHEXYLTHIOUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZE8855DMD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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